![molecular formula C7H3BrFN3O2 B6320788 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1172068-33-5](/img/structure/B6320788.png)
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
描述
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with a molecular weight of 242.03 . It is a light brown solid and is used in various scientific research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, has been reported in scientific literature . These compounds are synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The compound has a molecular formula of C7H4BrN3O2 .Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a light brown solid . It has a molecular weight of 242.03 and a molecular formula of C7H4BrN3O2 .科学研究应用
Pharmaceutical Research
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors , which are relevant in cancer treatment strategies .
未来方向
作用机制
Target of Action
The primary targets of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate various biological processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the efficacy of fgfr inhibitors can be influenced by the genetic and cellular context, including the presence of specific mutations in fgfrs and the activation state of downstream signaling pathways .
属性
IUPAC Name |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOPKGTYJJCCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

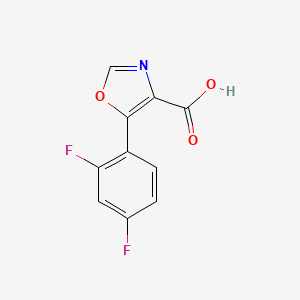
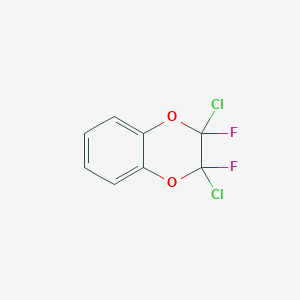
![(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid](/img/structure/B6320721.png)
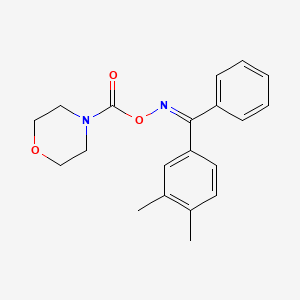

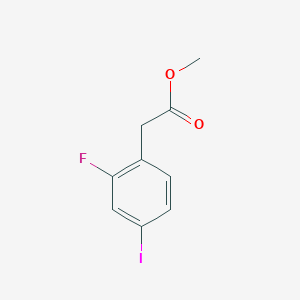
![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
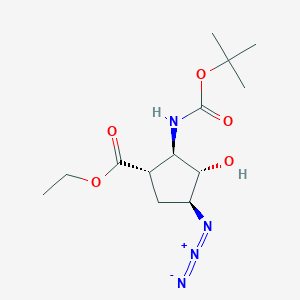


![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)